Cas no 1889401-88-0 (5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid)
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid
- 1H-Pyrazole-4-sulfonyl chloride, 5-fluoro-1-methyl-
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- Inchi: 1S/C4H4ClFN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3
- InChI Key: SOKNNITUSYTIFH-UHFFFAOYSA-N
- SMILES: N1(C)C(F)=C(S(Cl)(=O)=O)C=N1
Experimental Properties
- Density: 1.71±0.1 g/cm3(Predicted)
- Boiling Point: 282.9±20.0 °C(Predicted)
- pka: -4.12±0.10(Predicted)
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6826962-0.05g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 0.05g |
$252.0 | 2025-03-12 | |
| Enamine | EN300-6826962-0.1g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
| Enamine | EN300-6826962-0.25g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 0.25g |
$538.0 | 2025-03-12 | |
| Enamine | EN300-6826962-0.5g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 0.5g |
$847.0 | 2025-03-12 | |
| Enamine | EN300-6826962-1.0g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
| Enamine | EN300-6826962-2.5g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
| Enamine | EN300-6826962-5.0g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
| Enamine | EN300-6826962-10.0g |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1889401-88-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
| Aaron | AR020K3F-50mg |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonylchloride |
1889401-88-0 | 95% | 50mg |
$494.00 | 2025-07-04 | |
| Aaron | AR020K3F-100mg |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonylchloride |
1889401-88-0 | 95% | 100mg |
$725.00 | 2025-07-04 |
5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chlorid
5-Fluoro-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride (CAS No. 1889401-88-0): An Overview of Its Synthesis, Properties, and Applications
5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1889401-88-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility as intermediates in the synthesis of more complex molecules.
The synthesis of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step process. One common approach is to start with 5-fluoro-1-methyl-1H-pyrazole, which can be synthesized from readily available starting materials such as ethyl acetoacetate and hydrazine. The subsequent sulfonation step involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with sulfur trioxide (SO3) or a suitable sulfonating agent, followed by chlorination to form the final product. This process requires careful control of reaction conditions to ensure high yields and purity.
The physical and chemical properties of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride are crucial for its applications. It is a white crystalline solid with a melting point of approximately 65°C. The compound is highly reactive due to the presence of the sulfonyl chloride functional group, which makes it an excellent electrophilic reagent. This reactivity allows it to readily undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various derivatives.
In the pharmaceutical industry, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride has shown promise as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of compounds with potential therapeutic applications. For example, researchers have utilized this compound to synthesize pyrazole-based derivatives with anti-inflammatory and analgesic properties. These derivatives have been shown to exhibit potent activity in preclinical models, suggesting their potential for further development as drug candidates.
Beyond pharmaceuticals, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride has also found applications in agrochemical research. Its unique chemical structure and reactivity make it suitable for the synthesis of herbicides and fungicides. Studies have demonstrated that compounds derived from this sulfonyl chloride exhibit selective herbicidal activity against certain weed species while showing minimal toxicity to crops. This makes it a valuable tool for developing more sustainable and effective agricultural practices.
The environmental impact of compounds derived from 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is an important consideration in their development and use. Researchers are actively investigating the biodegradability and ecotoxicity of these compounds to ensure that they meet environmental safety standards. Preliminary studies suggest that many derivatives exhibit favorable environmental profiles, making them suitable for commercial use.
In conclusion, 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1889401-88-0) is a highly versatile compound with a wide range of applications in pharmaceutical and agrochemical research. Its unique chemical structure and reactivity make it an essential intermediate in the synthesis of various derivatives with potential therapeutic and agricultural benefits. Ongoing research continues to explore new applications and improve our understanding of its properties, ensuring its continued relevance in these fields.
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